molecular formula C9H8FN5O B5593623 2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

Cat. No.: B5593623
M. Wt: 221.19 g/mol
InChI Key: NDOHXJVWFYVUAV-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide is an organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5O/c10-7-4-2-1-3-6(7)9-12-14-15(13-9)5-8(11)16/h1-4H,5H2,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOHXJVWFYVUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzyl chloride with sodium azide to form 2-fluorobenzyl azide, which then undergoes cyclization to form the tetrazole ring. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl tetrazole oxides, while reduction can produce fluorophenyl tetrazole amines.

Scientific Research Applications

2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in

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